6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde
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Overview
Description
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde is an organic compound belonging to the thiadiazine family. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an oxo group (C=O) at the 6th position and a carbaldehyde group (CHO) at the 4th position. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the aldehyde group under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde involves its interaction with specific molecular targets. The oxo and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
1,3,4-Thiadiazole Derivatives: Exhibits antimicrobial and antifungal activities.
1,2,6-Thiadiazine Derivatives: Known for their potential as enzyme inhibitors.
Uniqueness
6-Oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H4N2O2S |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
6-oxo-2,5-dihydro-1,3,5-thiadiazine-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2S/c7-1-3-5-2-9-4(8)6-3/h1H,2H2,(H,5,6,8) |
InChI Key |
IUUDQQRHGURFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(NC(=O)S1)C=O |
Origin of Product |
United States |
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